
4-Azidobiphényle
Vue d'ensemble
Description
4-Azidobiphenyl, also known as 4-Azidobiphenyl, is a useful research compound. Its molecular formula is C12H9N3 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Azidobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Balayage de l'azote aromatique
Le 4-Azidobiphényle joue un rôle crucial dans le processus de balayage de l'azote aromatique, qui est un aspect précieux du processus de découverte de médicaments {svg_1}. Ce processus implique le remplacement d'un atome de carbone aromatique par un azote pour obtenir la pyridine correspondante {svg_2}. Ce remplacement est privilégié pour sa capacité à conférer des propriétés essentielles de type médicament par le biais de la modulation des propriétés physicochimiques, de l'introduction d'accepteurs de liaisons hydrogène et de la gestion des passifs métaboliques oxydatifs {svg_3}.
Internalisation du nitrène
Le this compound est utilisé dans une réaction de remplacement aryl C-à-N dirigeable sur site qui permet un accès unifié à divers isomères de pyridine par le biais d'un processus d'internalisation du nitrène {svg_4}. En deux étapes, dans un seul réacteur, les azides aryles sont d'abord convertis photochimiquement en 3H-azépines, qui subissent ensuite une extrusion carbonée chélétropique sélective en C2 déclenchée oxydativement par l'intermédiaire d'un intermédiaire azanorcaradiène spirocyclique pour donner les produits de pyridine {svg_5}.
Synthèse du dérivé pyridyle de l'estrone
Le processus d'internalisation du nitrène impliquant le this compound a été démontré dans la synthèse abrégée d'un dérivé pyridyle de l'estrone {svg_6}.
Balayage de l'azote
Le this compound est utilisé dans un balayage de l'azote prototypique, une pratique appelée en chimie de découverte {svg_7}. Ce processus implique l'examen de chaque permutation isomérique {svg_8}.
Cycloaddition azide-alcyne en surface
Le this compound est utilisé dans la cycloaddition azide-alcyne en surface sur Cu(111) sous ultravide {svg_9}. Ce processus implique la réaction du this compound avec le 9-éthynylphénanthrène {svg_10}.
Synthèse d'un cadre métallo-organique (MOF) de Zr fonctionnalisé par azide
Un cadre métallo-organique (MOF) de Zr(II) fonctionnalisé par azide, UiO-67–N3, a été synthétisé à partir d'acide 2-azidobiphényl-4,4′-dicarboxylique {svg_11}. Au cours de la synthèse, le ligand peut subir une thermocyclisation in situ pour donner de l'acide 9H-carbazole-2,7-dicarboxylique {svg_12}.
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 4-Azidobiphenyl, also known as 1-azido-4-phenylbenzene, is DNA . The compound interacts with DNA, leading to DNA damage .
Mode of Action
4-Azidobiphenyl undergoes a reaction with diphosphorus tetraiodide (P2I4), which cleaves the nitrogen-nitrogen bond . This reaction results in the formation of 4-aminobiphenyl . The 4-aminobiphenyl then causes DNA damage, which is thought to be mediated by the formation of DNA adducts .
Biochemical Pathways
The biochemical pathway involved in the action of 4-Azidobiphenyl is the metabolism of aryl-amines . When aryl-amines, such as 4-aminobiphenyl, are metabolized, they can be either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .
Pharmacokinetics
It is known that the compound can cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells .
Result of Action
The result of the action of 4-Azidobiphenyl is DNA damage, which is thought to be mediated by the formation of DNA adducts . This DNA damage has been linked to the development of bladder cancer in humans and dogs .
Action Environment
The action of 4-Azidobiphenyl can be influenced by environmental factors. For example, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . These environmental factors can potentially increase the risk of DNA damage and subsequent development of cancer .
Propriétés
IUPAC Name |
1-azido-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-15-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXOTFVRBPJFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185548 | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31656-91-4 | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031656914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azido-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AZIDODIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVA737WG4E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Azidobiphenyl interact with its target, Cytochrome P450 1A2, and what are the downstream effects?
A1: 4-Azidobiphenyl acts as a photoaffinity label for P450 1A2. Upon exposure to UV light (350 nm), the azide group decomposes, generating a highly reactive species, likely a nitrene intermediate. [] This reactive intermediate can then covalently bind to amino acid residues within the active site of P450 1A2. [] This binding permanently modifies the enzyme, leading to its inactivation. Researchers can use this irreversible binding to identify the amino acid residues involved in substrate binding and catalysis. []
Q2: What structural features make 4-Azidobiphenyl a suitable probe for P450 1A2?
A2: The structure of 4-Azidobiphenyl closely resembles 4-Aminobiphenyl, a known substrate for P450 1A2. [] This structural similarity allows 4-Azidobiphenyl to occupy the enzyme's active site, just as its substrate analog does. This binding, in conjunction with its photoreactivity, makes 4-Azidobiphenyl a valuable tool for studying P450 1A2. Additionally, competitive inhibition studies have shown that both 4-Aminobiphenyl and the inhibitor 7,8-Benzoflavone can effectively block the photolabeling of P450 1A2 by 4-Azidobiphenyl. [] This further confirms that the photoaffinity label interacts with the enzyme's active site.
Q3: What analytical techniques are used to study the interaction between 4-Azidobiphenyl and P450 1A2?
A4: Researchers utilize a combination of techniques to analyze the interaction between 4-Azidobiphenyl and P450 1A2. Radioactively labeled 4-Azidobiphenyl ([3H]4-Azidobiphenyl) is often employed to track its binding to the enzyme. [] After photolabeling, the modified P450 1A2 can be isolated and digested, and the resulting peptides can be separated and analyzed using techniques like high-performance liquid chromatography (HPLC) to identify the specific amino acid residues modified by the photoaffinity label. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


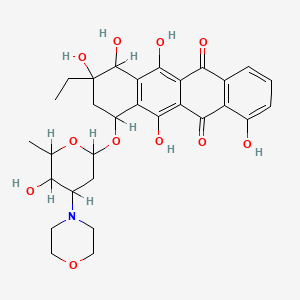

![2-[4-(2-Methylpropyl)cyclohex-1-en-1-yl]propanoic acid](/img/structure/B1197210.png)
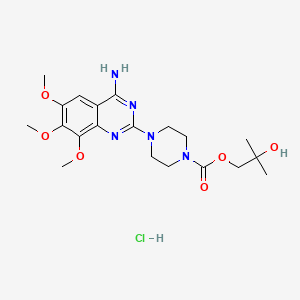
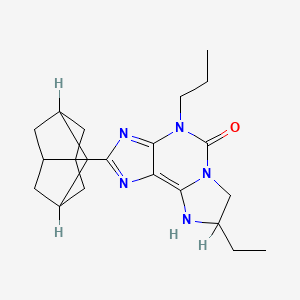
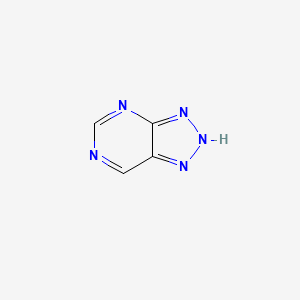

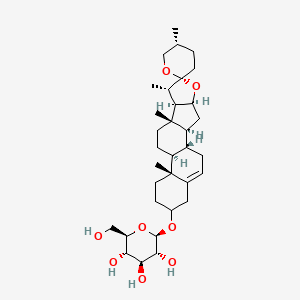
![Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-](/img/structure/B1197219.png)

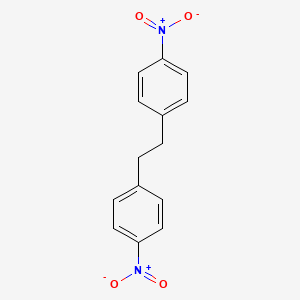

![(4R,7R,10S,13R,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1197228.png)

